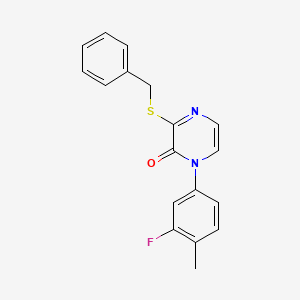

3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-benzylsulfanyl-1-(3-fluoro-4-methylphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c1-13-7-8-15(11-16(13)19)21-10-9-20-17(18(21)22)23-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWXFNBASZDTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized via the cyclization of appropriate precursors, such as 2-aminopyrazine derivatives, under acidic or basic conditions.

Introduction of the Benzylthio Group: The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the pyrazinone core.

Fluoro-Methylphenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazinone core or the aromatic rings, potentially leading to hydrogenated derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated pyrazinone derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, and other high-value products. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and fluoro-methylphenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

3-(Benzylthio)-1-phenylpyrazin-2(1H)-one: Lacks the fluoro and methyl substitutions, which may affect its biological activity and chemical reactivity.

1-(3-Fluoro-4-methylphenyl)pyrazin-2(1H)-one: Lacks the benzylthio group, potentially altering its interaction with biological targets.

3-(Benzylthio)-1-(4-methylphenyl)pyrazin-2(1H)-one: Similar structure but without the fluoro substitution, which may influence its properties.

Uniqueness

The presence of both benzylthio and 3-fluoro-4-methylphenyl groups in 3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one makes it unique. These substitutions can enhance its biological activity, chemical stability, and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(Benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Common Name : this compound

- CAS Number : 899759-27-4

- Molecular Weight : 308.37 g/mol

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Kinases : Some derivatives have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in cell proliferation and apoptosis. This inhibition can lead to reduced cancer cell survival and proliferation .

- Induction of Apoptosis : Flow cytometry analyses have demonstrated that certain derivatives induce apoptotic cell death in cancer cells, particularly HeLa cells. This process involves blocking the cell cycle at the sub-G1 phase, indicating effective anticancer activity .

- Antibacterial Activity : Compounds with similar structures have also been noted for their antibacterial properties, targeting various bacterial strains, including antibiotic-resistant ones .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound and its analogs against different human cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Apoptosis induction |

| 5g | HeLa | 0.73 | Apoptosis induction |

| 5k | HeLa | 0.95 | Apoptosis induction |

| Reference (Sorafenib) | HeLa | 7.91 | Standard comparison |

These results indicate that the synthesized derivatives exhibit significantly greater potency than Sorafenib, a well-known anticancer drug .

Antibacterial Activity

The antibacterial potential of related compounds has been explored extensively. For example, certain sulfone and sulfoxide substituted heterocyclic urea compounds demonstrated significant antibacterial activity against various strains, suggesting that similar modifications to pyrazinones could yield effective antibacterial agents .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds related to this compound:

- Study on JNK Inhibitors : A study showed that modifications in the benzylthio group significantly affected the inhibitory activity against JNK, emphasizing the importance of structural variations in enhancing biological activity .

- Cytotoxicity Testing : In vitro tests revealed that derivatives with specific substitutions exhibited marked cytotoxicity against multiple cancer cell lines, indicating a broad spectrum of anticancer activity .

Q & A

Q. What are the recommended synthetic routes for 3-(benzylthio)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves coupling pyrazinone derivatives with benzylthio groups. For example, 2-chloropyrazine (or analogous intermediates) can react with benzyl mercaptan under basic conditions (e.g., NaH in DMF) to introduce the benzylthio moiety . Optimization should focus on solvent selection (e.g., DMF vs. acetone), temperature (room temperature vs. reflux), and stoichiometry. Evidence from pyrazinone syntheses suggests yields improve with excess benzyl mercaptan (1.5–2.0 equiv) and inert atmospheres to prevent oxidation .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection using a Rigaku R-AXIS RAPID IP diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 294 K is recommended. Structure solution can be achieved via direct methods (SIR92) and refined with SHELXL97, which handles displacement parameters and hydrogen bonding networks effectively . For example, in similar pyrazinone derivatives, SHELXL achieved R-factors < 0.05 with anisotropic refinement of non-H atoms .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro-4-methylphenyl substituent influence the compound’s reactivity or biological activity?

- Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) can predict electron-withdrawing effects of the fluoro group and steric contributions from the methyl group. Compare Hammett σ values (σ_meta-F ≈ +0.34) to assess resonance/inductive effects. Experimentally, substituent effects can be probed via SAR studies: synthesizing analogs with electron-donating (e.g., -OMe) or bulky groups (e.g., -CF₃) and testing enzyme inhibition (e.g., kinase assays) . For example, mTOR inhibitors like CC-223 show that substituent polarity impacts cellular permeability and target binding .

Q. What experimental strategies can resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular contexts (e.g., efflux pumps). Standardize protocols:

- Use in vitro kinase assays with purified enzymes (IC₅₀ measurements).

- Validate with cell-based assays (e.g., Western blotting for downstream targets like p-S6K in mTOR pathways) .

- Control for compound stability (LC-MS monitoring) and membrane permeability (PAMPA assay). For instance, CC-223 showed IC₅₀ = 16 nM in mTOR kinase assays but required higher doses in cellulo due to efflux .

Q. How can metabolic stability and pharmacokinetic (PK) properties be predicted or improved for this compound?

- Methodological Answer :

- Metabolic Stability : Use liver microsomal assays (human/rodent) to identify metabolic hotspots. Introduce blocking groups (e.g., deuterium at labile positions) or replace benzylthio with bioisosteres (e.g., benzylsulfonyl).

- PK Optimization : LogP values >3 may improve absorption but reduce solubility. Balance via prodrug strategies (e.g., esterification of polar groups). For brain penetration, ensure PSA < 90 Ų (calculated via Molinspiration) and evaluate in in vivo models (e.g., SHR rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.